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Introduction
Atreleuton, also known as ABT-761 and VIA-2291, is a selective, reversible, and orally

bioavailable inhibitor of the enzyme 5-lipoxygenase (5-LO).[1] By targeting this critical enzyme,

Atreleuton effectively blocks the biosynthesis of leukotrienes, a class of potent pro-

inflammatory lipid mediators.[1][2] Leukotrienes are implicated in the pathophysiology of a

range of inflammatory diseases, including asthma and atherosclerosis.[3][4] This technical

guide provides a comprehensive overview of the pharmacological profile of Atreleuton,

detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and

clinical findings.

Mechanism of Action
Atreleuton exerts its pharmacological effect by directly inhibiting 5-lipoxygenase, a non-heme

iron-containing enzyme that catalyzes the initial steps in the leukotriene biosynthetic pathway.

[1][3] The enzyme converts arachidonic acid, a polyunsaturated fatty acid released from the cell

membrane, into leukotriene A4 (LTA4). LTA4 is an unstable epoxide that is subsequently

metabolized into two major classes of biologically active leukotrienes: LTB4 and the cysteinyl

leukotrienes (LTC4, LTD4, and LTE4).[3] Atreleuton's inhibition of 5-LO prevents the formation

of LTA4 and, consequently, all downstream leukotrienes, thereby mitigating their pro-

inflammatory effects.[1]
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Caption: Atreleuton inhibits 5-LO, blocking leukotriene synthesis.
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Pharmacodynamics
The primary pharmacodynamic effect of Atreleuton is the potent and dose-dependent

inhibition of leukotriene biosynthesis. This has been demonstrated in both preclinical models

and human clinical trials.

In Vitro and In Vivo Potency
Atreleuton has shown significant inhibitory activity in various assays. The table below

summarizes key potency values.

Parameter System/Model Value Reference(s)

IC₅₀

5-Lipoxygenase (rat

basophil leukemia cell

lysates)

23 nM [5]

IC₅₀

LTB₄ Formation

(isolated human whole

blood)

160 nM [5]

ED₅₀

LTE₄ Biosynthesis

Inhibition (rat

anaphylaxis model)

1.4 mg/kg [5]

ED₅₀

LTB₄ Biosynthesis

Inhibition (rat

anaphylaxis model)

0.6 mg/kg [5]

ED₅₀

Arachidonic Acid-

Induced

Bronchoconstriction

(guinea pig)

3 mg/kg [5]

Clinical Pharmacodynamics
In a Phase 2 clinical trial involving patients with recent acute coronary syndrome (ACS),

Atreleuton demonstrated a robust, dose-dependent reduction in leukotriene levels.[6]
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Dose Endpoint Result Reference(s)

25, 50, 100 mg/day

Whole Blood

Stimulated LTB₄ (at

trough, 12 weeks)

Significant reduction

vs. placebo

(P<0.0001)

[6]

100 mg/day

Whole Blood

Stimulated LTB₄ (at

trough, 12 weeks)

~80% inhibition in

>90% of patients
[6]

25, 50, 100 mg/day
Urinary LTE₄ (at

trough, 12 weeks)

Significant reduction

vs. placebo
[6]

Pharmacokinetics
Atreleuton is orally bioavailable.[1] A study in pediatric patients with asthma provided key

pharmacokinetic parameters, which were noted to be similar to those previously observed in

adults.[7]

Parameter Population Dose Value Reference(s)

Terminal Half-life

(t½)

Pediatric

(Asthma)

50-150 mg

(multiple dose)
16-17 hours [7]

Apparent

Clearance (Cl/F)

Pediatric

(Asthma)

50 mg (multiple

dose)
0.57 mL/min/kg [7]

Apparent

Clearance (Cl/F)

Pediatric

(Asthma)

100 mg (multiple

dose)
0.51 mL/min/kg [7]

Apparent Volume

of Distribution

(Vz/F)

Pediatric

(Asthma)

50-150 mg

(multiple dose)
0.75 - 0.77 L/kg [7]

Accumulation

Ratio (Day 8 to

Day 1 AUC₀₋₂₄)

Pediatric

(Asthma)
50-150 mg ~1.7 [7]

Clinical Studies
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The primary clinical investigation of Atreleuton (VIA-2291) focused on its potential role in

cardiovascular disease, specifically in patients following an acute coronary syndrome.

Phase 2 Study in Acute Coronary Syndrome
(NCT00358826)
This multicenter, prospective, randomized, double-blind, placebo-controlled, dose-ranging

study evaluated the safety and efficacy of Atreleuton in patients 3 weeks after an ACS event.

[6] A total of 191 patients were randomized to receive placebo or Atreleuton (25, 50, or 100

mg) once daily for 12 weeks.[6]

The primary endpoint was the change from baseline in ex vivo stimulated LTB₄ synthesis in

whole blood. As noted in the pharmacodynamics section, Atreleuton met this endpoint with

high statistical significance.[6]

An imaging substudy extended treatment to 24 weeks for 93 patients who underwent 64-slice

coronary computed tomography angiography (CCTA) at baseline and follow-up. The results

suggested a potential anti-atherosclerotic effect:

New Plaque Formation: Observed in 4.8% of Atreleuton-treated patients versus 27.8% of

placebo-treated patients (P=0.01).[6]

Noncalcified Plaque Volume: A reduction was observed in the Atreleuton groups compared

to an increase in the placebo group (P<0.01).[6]
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Caption: Workflow of the Phase 2 clinical trial of Atreleuton in ACS.

Experimental Protocols
5-Lipoxygenase Inhibition Assay (Rat Basophilic
Leukemia Cells)
The in vitro potency of Atreleuton was determined using cell lysates from Rat Basophilic

Leukemia (RBL-1) cells, a common model for studying 5-LO activity.[5]

Enzyme Source: 5-lipoxygenase is obtained from the 10,000 xg or 20,000 xg supernatant of

RBL-1 cell homogenates.[8][9]

Assay Principle: The assay measures the enzyme-catalyzed oxygen consumption during the

conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[8] Product
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formation can be confirmed by HPLC analysis.[8]

Cofactors: The reaction is dependent on the presence of Ca²⁺ and ATP.[8]

Procedure:

RBL-1 cell supernatant (enzyme source) is pre-incubated with various concentrations of

the test inhibitor (Atreleuton).

The reaction is initiated by the addition of arachidonic acid and cofactors.

The initial velocity of the reaction (oxygen consumption) is measured.

The concentration of inhibitor that produces 50% inhibition of enzyme activity (IC₅₀) is

calculated.

Ex Vivo Leukotriene B₄ Synthesis Assay (Human Whole
Blood)
This assay was used to determine the primary pharmacodynamic endpoint in clinical trials.[6]

Sample: Whole blood is collected from subjects at specified time points (e.g., at trough drug

concentration).

Stimulation: The blood samples are stimulated ex vivo with a calcium ionophore (e.g.,

A23187) to induce leukotriene synthesis by leukocytes.[5]

Measurement: After stimulation and incubation, plasma is separated. The concentration of

LTB₄ in the plasma is quantified using a competitive enzyme-linked immunosorbent assay

(ELISA).[6]

Analysis: The results are compared to pre-dose baseline values and to the placebo group to

determine the percentage of inhibition.

Urinary Leukotriene E₄ (LTE₄) Measurement
LTE₄ is the final stable metabolite of the cysteinyl leukotriene pathway and its urinary excretion

is a reliable measure of systemic cysteinyl leukotriene production.
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Sample: Urine samples are collected from subjects.

Measurement: The concentration of LTE₄ is measured using liquid chromatography with

tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[6]

Normalization: Urinary LTE₄ concentrations are typically normalized to urinary creatinine

levels to account for variations in urine dilution.[6]

Conclusion
Atreleuton is a potent, selective, and orally active inhibitor of 5-lipoxygenase. It effectively

reduces the production of LTB₄ and cysteinyl leukotrienes in a dose-dependent manner. Its

pharmacokinetic profile, with a half-life of 16-17 hours, supports once-daily dosing.[7] Clinical

data in patients with acute coronary syndrome suggest that beyond its established anti-

inflammatory biomarker effects, Atreleuton may also favorably influence the progression of

atherosclerosis, although this requires confirmation in larger studies.[6] The detailed

pharmacological profile of Atreleuton makes it a valuable tool for research into leukotriene-

mediated diseases and a reference compound for the development of novel 5-LO inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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